N-Acetylisoleucine

Description

Significance of N-Acyl Amino Acids as Biomolecules in Research

N-acyl amino acids (NAAAs) are a broad family of endogenous signaling molecules where an amino acid is linked to a fatty acid via an amide bond. mdpi.com Their significance in research stems from their diverse and crucial roles in various physiological and pathological processes. wikipedia.org As a large family of lipids, structurally related to endocannabinoids like anandamide, NAAAs are recognized for their therapeutic potential. mdpi.comnih.gov

Research has identified NAAAs as important players in cellular signaling. researchgate.net They can act as ligands for various molecular targets, including G-protein coupled receptors (GPRs), ion channels, and nuclear receptors, thereby modulating their activity. researchgate.net The field of lipidomics has been instrumental in discovering a vast number of naturally occurring N-acyl-amines, highlighting their prevalence and importance. mdpi.comnih.gov The acetylation of amino acids is a key area of study in molecular biology and biochemistry as these compounds are integral to several metabolic pathways. researchgate.net Theoretically, all proteinogenic α-amino acids can be acetylated, making them a significant part of the metabolome that is crucial for untargeted metabolomics studies. researchgate.net The functions of NAAAs are extensive, with research indicating their involvement in processes ranging from inflammation and pain to metabolic homeostasis and motor control. wikipedia.org

Overview of N-Acetylamino Acid Biosynthesis and Catabolism

The biosynthesis and catabolism of N-acetylamino acids are fundamental processes in cellular metabolism. These molecules can be formed through two primary routes: the degradation of proteins that have been acetylated at their N-terminus, or the direct acetylation of free amino acids. researchgate.netbiocrates.com

Biosynthesis: N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting an estimated 85% of human proteins. wikipedia.org This process is co-translational, meaning it occurs as the protein is being synthesized on the ribosome. nih.gov It is catalyzed by a group of enzymes known as N-terminal acetyltransferases (NATs), which transfer an acetyl group from acetyl-coenzyme A (Ac-CoA) to the alpha-amino group of the protein's first amino acid. wikipedia.orgcreative-proteomics.com Free N-acetylamino acids can then be released from these proteins during protein catabolism by enzymes like acylpeptide hydrolase. doi.org

Alternatively, free amino acids can be directly N-acetylated. researchgate.nethmdb.ca For example, the enzyme leucine (B10760876)/isoleucine N-acetyltransferase can biosynthesize N-acetylisoleucine from L-isoleucine and acetyl-CoA. hmdb.ca This direct enzymatic synthesis is an important pathway for generating these biomolecules. nih.gov

Catabolism: The breakdown of N-acetylamino acids is primarily carried out by a class of enzymes called aminoacylases. mdpi.com Mammalian aminoacylase-1 (Acy1), which is highly abundant in the kidney, hydrolyzes a variety of N-acyl-L-amino acids back into the free amino acid and a fatty acid (acetate in the case of N-acetylation). doi.org This process is crucial for recycling amino acids and for the breakdown of N-acetylated proteins from both internal sources and dietary intake. doi.org A deficiency in Acy1 can lead to an accumulation of various N-acetylamino acids in the urine, highlighting the enzyme's critical role in their catabolism. doi.org

N-Acetyl-L-Isoleucine as a Representative N-Acetylamino Acid

N-Acetyl-L-isoleucine is an amino acid derivative formed by the attachment of an acetyl group to the amino group of L-isoleucine, an essential branched-chain amino acid. cymitquimica.comnih.gov It serves as a clear example of the N-acetylated amino acids discussed previously. As a human metabolite, it is found in the body and participates in various biochemical processes. hmdb.caebi.ac.uk

In research contexts, N-Acetyl-L-isoleucine is studied for its potential roles in muscle metabolism and as a precursor in metabolic pathways. cymitquimica.com Its presence is noted in certain metabolic conditions; for instance, increased urinary excretion of N-acetylisoleucine is observed in individuals with Maple Syrup Urine Disease and in those with Aminoacylase (B1246476) I deficiency. doi.org Conformational studies have been conducted on N-acetyl-L-isoleucine-N-methylamide to understand its molecular flexibility and the interactions between its side-chain and backbone, which provides insight into protein structure. researchgate.netconicet.gov.ar It is classified as an N-acyl-alpha amino acid and is considered a useful research chemical. cymitquimica.comevitachem.com

Table 1: Chemical Properties of N-Acetyl-L-Isoleucine

| Property | Value | Source |

| Chemical Formula | C8H15NO3 | cymitquimica.comnih.gov |

| Molecular Weight | 173.21 g/mol | nih.gov |

| CAS Number | 3077-46-1 | cymitquimica.com |

| Appearance | White to off-white crystalline powder | cymitquimica.com |

| Solubility | Soluble in water | cymitquimica.com |

| PubChem CID | 7036275 | nih.gov |

| ChEBI ID | 84056 | ebi.ac.uk |

| InChI Key | JDTWZSUNGHMMJM-FSPLSTOPSA-N | cymitquimica.com |

Table 2: Key Enzymes in N-Acetylamino Acid Metabolism

| Enzyme Class | Specific Enzyme Example | Function | Source |

| N-terminal Acetyltransferases (NATs) | NatA, NatB, NatC | Catalyze the transfer of an acetyl group from Ac-CoA to the N-terminal amino acid of a protein. | wikipedia.orgnih.gov |

| Acylpeptide Hydrolase | Acylpeptide Hydrolase (EC 3.4.19.1) | Releases N-acetylamino acids from N-terminal peptides during protein catabolism. | doi.org |

| Aminoacylases | Aminoacylase-1 (Acy1) | Hydrolyzes N-acetylamino acids to yield a free amino acid and acetate. | doi.orgmdpi.com |

| N-Acetyltransferases (for free amino acids) | Leucine/isoleucine N-acetyltransferase | Catalyzes the direct acetylation of free amino acids like L-isoleucine. | hmdb.ca |

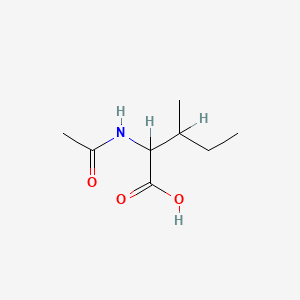

Structure

3D Structure

Properties

CAS No. |

33601-90-0 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(2S,3R)-2-acetamido-3-methylpentanoic acid |

InChI |

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7+/m1/s1 |

InChI Key |

JDTWZSUNGHMMJM-VDTYLAMSSA-N |

SMILES |

CCC(C)C(C(=O)O)NC(=O)C |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of N Acetylamino Acids

Chemical Synthesis Methodologies

The chemical synthesis of N-acyl amino acids has evolved from traditional methods to more modern, environmentally conscious strategies.

Historically, the synthesis of N-acyl amino acids has been achieved through methods like the Schotten-Baumann reaction. uni-duesseldorf.deresearchgate.net This approach typically involves the use of acyl chlorides, often generated from hazardous reagents like phosgene (B1210022) or thionyl chloride, to acylate the amino acid. uni-duesseldorf.deresearchgate.netnih.gov While effective, these methods are often criticized for their use of harsh chemicals and the generation of significant waste, such as sodium chloride. uni-duesseldorf.denih.gov Another conventional route involves the nucleophilic attack of the amino group of the amino acid on an activated carboxyl group of a fatty acid. nih.govfrontiersin.org

A common industrial method for producing N-acyl amino acid surfactants is the Schotten-Baumann condensation, which uses fatty acids or grease as raw materials. These are converted to acyl chlorides using agents like thionyl chloride, phosphorus trichloride, or oxalyl chloride before condensation. google.com

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for N-acyl amino acid synthesis. uni-duesseldorf.degoogle.com These strategies aim to minimize waste, avoid hazardous reagents, and utilize renewable resources. google.comactascientific.com

One such approach is the use of fatty acid methyl esters as an alternative to acyl chlorides. This method is considered a cleaner production process as it avoids environmental pollution and has a simpler synthesis route. google.com Another green alternative involves the direct N-functionalization of unprotected α-amino acids using alcohols as alkylating agents, catalyzed by specially designed iridium complexes. This method is highly selective, produces water as the only byproduct, and allows for catalyst and solvent recycling. su.se

Enzymatic synthesis, a key component of green chemistry, utilizes enzymes like lipases and proteases to catalyze the formation of N-acyl amino acids under mild conditions, reducing the need for harsh chemicals and high temperatures. nih.govresearchgate.net While currently associated with lower yields compared to chemical methods, enzymatic synthesis is a promising area of research for sustainable production. researchgate.net The development of an organic solvent-free synthetic method using water as an environmentally friendly solvent is also a significant advancement in this field. nih.gov

Table 1: Comparison of Conventional and Modern Synthesis Strategies

| Feature | Conventional Synthesis (e.g., Schotten-Baumann) | Modern/Green Synthesis |

|---|---|---|

| Reagents | Acyl chlorides, phosgene, thionyl chloride uni-duesseldorf.deresearchgate.netnih.gov | Fatty acid methyl esters, alcohols, enzymes google.comsu.seresearchgate.net |

| Byproducts | Significant salt waste uni-duesseldorf.denih.gov | Water, minimal waste su.se |

| Environmental Impact | High, due to hazardous chemicals and waste uni-duesseldorf.deresearchgate.net | Low, environmentally friendly google.comactascientific.com |

| Conditions | Often harsh (e.g., high temperature) researchgate.net | Mild reaction conditions researchgate.net |

Derivatization is a crucial step in the analysis of amino acids, including N-acetylated forms, particularly for techniques like gas chromatography (GC) where volatility needs to be increased. frontiersin.org Common derivatization methods for amino acid analysis include the use of N-Acetyl-n-propyl (NAP) and Trifluoroacetic anhydride (B1165640) (TFAA). frontiersin.org

For compound-specific isotope analysis, N-acetyl and alkoxycarbonyl esters are favored for their reproducible carbon isotope ratios. alexandraatleephillips.com A specific method, N-acetyl methyl (NACME) esterification, has been developed to enhance the accuracy of amino acid δ13C value determination. nih.gov

In the context of synthesis, derivatization can also refer to the modification of the amino acid itself. For instance, methods have been developed for the preparation of N-acetyl amino acid ester derivatives of other molecules, such as betulin. This involves activating the carboxyl group of the N-acetyl amino acid with a coupling agent before reacting it with the target molecule. google.com

Enzymatic and Biocatalytic Production

Enzymes play a vital role in both the synthesis and breakdown of N-acetylamino acids in biological systems.

N-Acetyltransferases (NATs) are a key class of enzymes responsible for the biosynthesis of N-acetylamino acids. hmdb.capathbank.org These enzymes catalyze the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to the amino group of an amino acid. smolecule.comevitachem.comhmdb.ca

The synthesis of N-Acetylisoleucine from L-isoleucine and acetyl-CoA is facilitated by the enzyme leucine (B10760876)/isoleucine N-acetyltransferase. hmdb.caevitachem.com The mechanism of NATs generally involves a "ping pong bi bi" reaction, a type of double displacement reaction. wikipedia.org In this process, the acetylated coenzyme first binds to the enzyme and acetylates a cysteine residue in the active site. After the coenzyme is released, the amino acid (the acetyl acceptor) binds and the acetyl group is transferred to it, forming the N-acetylamino acid. wikipedia.org

N-terminal acetylation of proteins is a widespread and highly conserved process in eukaryotes, and the majority of these reactions are carried out by NAT enzymes. hmdb.ca There are several main complexes of NATs, such as NatA, NatB, and NatC, which have different specificities for the N-terminal amino acid of a protein. hmdb.ca

Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. cazypedia.org In the context of N-acetylamino acids, they are involved in both their formation and degradation. hmdb.capathbank.org

Aminoacylases, a type of hydrolase, are well-known for their role in the resolution of racemic mixtures of N-acetyl-amino acids. nih.gov These enzymes can asymmetrically hydrolyze the L-isomer of an N-acylated DL-amino acid, leaving the D-isomer intact. tandfonline.comgoogle.com This optical specificity is utilized in industrial processes to produce optically pure amino acids. tandfonline.comasm.org For example, acylase from molds like Aspergillus oryzae selectively hydrolyzes the L-isomer of an acylamino acid. google.com

While the primary role of many hydrolases in vivo is degradation, they can also catalyze the synthesis of N-acyl amino acids under certain conditions, such as high substrate concentrations. nih.govfrontiersin.org This reverse hydrolase reaction is an area of interest for biocatalytic synthesis. nih.govnih.gov For instance, α-amino acid ester hydrolases (AEHs) can catalyze both the hydrolysis and synthesis of esters and amides with an α-amino group. nih.gov N-acylpeptide hydrolases can release N-acetylated amino acids, like N-Acetylisoleucine, from peptides that have been generated through proteolytic degradation. hmdb.ca

Table 2: Enzymes Involved in N-Acetylisoleucine Metabolism

| Enzyme Class | Specific Enzyme Example | Role |

|---|---|---|

| N-Acetyltransferases (NATs) | Leucine/isoleucine N-acetyltransferase | Biosynthesis of N-Acetylisoleucine from L-isoleucine and acetyl-CoA hmdb.caevitachem.com |

| Hydrolases | Aminoacylase (B1246476) I | Formation and breakdown of N-acetylated amino acids; resolution of racemic mixtures nih.govhmdb.ca |

| Hydrolases | N-acylpeptide hydrolase | Release of N-acetylated amino acids from peptides hmdb.ca |

Engineering of Biocatalytic Systems for N-Acyl Amino Acid Production

The production of N-acyl amino acids, including N-acetylisoleucine, has benefited significantly from the engineering of biocatalytic systems, which offer a greener alternative to traditional chemical synthesis methods. d-nb.inforesearchgate.net These enzymatic approaches provide high stereoselectivity and operate under milder conditions. researchgate.net

A highly efficient biocatalytic strategy is the enzymatic dynamic kinetic resolution (DKR) of N-acylated derivatives. nih.gov This process is particularly valuable for producing optically pure amino acids from inexpensive racemic precursors. researchgate.net The DKR system couples an N-acyl amino acid racemase (NAAAR) with an enantioselective, hydrolytic enzyme, typically an aminoacylase. nih.gov The NAAAR continuously converts the undesired N-acyl-D-amino acid enantiomer into the N-acyl-L-amino acid, while the L-selective aminoacylase hydrolyzes the N-acyl-L-amino acid to the desired L-amino acid, allowing for a theoretical yield of 100%. researchgate.netnih.gov

Aminoacylases themselves are a key focus for the biocatalytic synthesis of N-acyl-L-amino acids. uni-duesseldorf.de These enzymes, belonging to the hydrolase family, have been historically used in industry for the resolution of racemic mixtures of N-acetyl-amino acids. d-nb.inforesearchgate.net Recent research has explored their synthetic potential, moving beyond their native hydrolytic function to catalyze the acylation of amino acids. uni-duesseldorf.de This represents an environmentally friendly alternative to the chemical Schotten-Baumann reaction, which uses hazardous acyl chlorides. d-nb.infouni-duesseldorf.de Researchers have identified several new aminoacylases that accept long-chain fatty acids as substrates, expanding the range of possible N-acyl amino acid products. d-nb.inforesearchgate.net Protein engineering efforts have also been applied to improve enzyme performance, such as generating variants with an improved synthesis-to-hydrolysis ratio. d-nb.info

Table 1: Key Enzymes and Processes in Biocatalytic N-Acyl Amino Acid Production

| Enzyme/Process | Function | Application in N-Acyl Amino Acid Synthesis |

|---|---|---|

| Aminoacylase | Catalyzes the hydrolysis of N-acylated amino acids. Can also catalyze the reverse synthetic reaction. | Used for the resolution of racemic N-acetyl-amino acids and, increasingly, for the direct synthesis of N-acyl-L-amino acids from amino acids and fatty acids. d-nb.infouni-duesseldorf.de |

| N-Acyl Amino Acid Racemase (NAAAR) | Catalyzes the racemization of N-acylated amino acids. | Coupled with aminoacylases in Dynamic Kinetic Resolution (DKR) processes to convert a racemic mixture of N-acyl amino acids entirely into one desired enantiomer. researchgate.netnih.gov |

| Dynamic Kinetic Resolution (DKR) | A process combining a racemase and a stereoselective hydrolase. | Enables the stereoselective synthesis of enantiopure amino acids from racemic N-acylated starting materials with high efficiency. researchgate.netnih.gov |

Precursor Roles and Metabolic Intermediates

The biosynthesis of N-acetylisoleucine is fundamentally dependent on the availability of its direct precursors: the amino acid isoleucine and the acetyl group donor, acetyl-coenzyme A (Acetyl-CoA).

Isoleucine as a Substrate in N-Acetylation Processes

Isoleucine serves as the foundational molecule for the formation of N-acetylisoleucine. The N-acetylation of free isoleucine can occur as a distinct metabolic process. hmdb.ca N-Acetylisoleucine can be biosynthesized directly from L-isoleucine and acetyl-CoA in a reaction catalyzed by the enzyme leucine/isoleucine N-acetyltransferase. hmdb.ca

In the context of protein synthesis, isoleucine plays a critical role in determining the N-terminal acetylation of proteins. N-terminal acetylation is a common co-translational modification where an acetyl group is attached to the α-amino group of the first amino acid. creative-proteomics.com The specificity of N-acetyltransferases (NATs), the enzymes responsible for this modification, is dictated by the N-terminal amino acid sequence of the nascent polypeptide. hmdb.ca Specifically, the NatC enzyme complex acetylates proteins that have N-terminal sequences such as methionine-isoleucine (Met-Ile). creative-proteomics.comresearchgate.net In this case, the initial methionine is retained, and its N-terminus is acetylated, influenced by the presence of the adjacent hydrophobic isoleucine residue. researchgate.net

Acetyl-CoA as an Acetyl Group Donor in N-Acetylation

Acetyl-coenzyme A (Acetyl-CoA) is the universal donor of the acetyl group in virtually all known N-acetylation reactions, including the formation of N-acetylisoleucine. nih.govresearchgate.nettaylorandfrancis.com It is a central metabolite that links various metabolic pathways, such as glycolysis and fatty acid oxidation, to acetylation events. biorxiv.org

The process of N-acetylation involves the enzymatic transfer of an acetyl group (-COCH₃) from Acetyl-CoA to the nitrogen atom of a free amino acid like isoleucine or the N-terminal α-amino group of a protein. creative-proteomics.comresearchgate.net This reaction is catalyzed by a class of enzymes known as acetyltransferases, or more specifically, N-acetyltransferases (NATs). nih.govtaylorandfrancis.com The enzyme acts as a scaffold, bringing the acetyl group of Acetyl-CoA and the amino group of the substrate (e.g., isoleucine) into close proximity to facilitate the transfer. researchgate.net This covalent modification neutralizes the positive charge of the terminal amino group at physiological pH. creative-proteomics.com The availability of Acetyl-CoA within different cellular compartments can directly influence the rate and extent of protein acetylation, thereby providing a mechanism for substrate-level regulation of various biological functions. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Role in the Article |

|---|---|

| N-Acetylisoleucine | The primary subject of the article. |

| Isoleucine | The amino acid substrate for N-acetylation. |

| Acetyl-CoA (acetyl-coenzyme A) | The donor molecule providing the acetyl group for N-acetylation. |

| Methionine | Mentioned as the initial amino acid in protein sequences targeted by NatC. |

| L-amino acids | The biologically active enantiomer of amino acids, often the target product of biocatalysis. |

| N-acyl-D-amino acid | The undesired enantiomer in the DKR process. |

| N-acyl-L-amino acid | The desired enantiomer in the DKR process. |

| Aminoacylase | An enzyme used in biocatalysis. |

| N-Acyl Amino Acid Racemase (NAAAR) | An enzyme used in biocatalysis. |

| N-acetyltransferases (NATs) | The class of enzymes that catalyze N-acetylation. |

| Leucine/isoleucine N-acetyltransferase | A specific enzyme that biosynthesizes N-acetylisoleucine. |

Stereoisomeric Considerations in N Acetylamino Acid Research

Enantiomeric and Diastereomeric Forms of N-Acetyl-Isoleucine

Isoleucine, the amino acid precursor to N-Acetylisoleucine, possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3). This results in four distinct stereoisomers. google.comjst.go.jp Consequently, N-Acetylisoleucine also exists as four stereoisomers, which consist of two pairs of enantiomers. These are N-Acetyl-L-isoleucine and N-Acetyl-D-isoleucine (enantiomers), and N-Acetyl-L-allo-isoleucine and N-Acetyl-D-allo-isoleucine (enantiomers). The relationship between a member of the isoleucine pair and a member of the allo-isoleucine pair is diastereomeric. google.com

The specific configurations are:

N-Acetyl-L-isoleucine: (2S,3S)-2-acetamido-3-methylpentanoic acid. nih.gov

N-Acetyl-D-isoleucine: (2R,3R)-2-acetamido-3-methylpentanoic acid. ebi.ac.uk

N-Acetyl-L-allo-isoleucine: (2S,3R)-2-acetamido-3-methylpentanoic acid.

N-Acetyl-D-allo-isoleucine: (2R,3S)-2-acetamido-3-methylpentanoic acid. nih.govzfin.org

The naturally occurring form in proteins is L-isoleucine, making N-Acetyl-L-isoleucine a significant derivative in biological contexts. nih.govmun.ca The other stereoisomers are considered "unnatural" but are of great interest in synthetic chemistry and pharmacology. The production of the non-naturally occurring isoleucine diastereomers is a significant challenge, as separating the four chemically similar compounds is difficult and costly. google.com

| Stereoisomer Name | Systematic IUPAC Name | CAS Number | ChEBI ID |

|---|---|---|---|

| N-Acetyl-L-isoleucine | (2S,3S)-2-acetamido-3-methylpentanoic acid | 3077-46-1 | CHEBI:84056 |

| N-Acetyl-D-isoleucine | (2R,3R)-2-acetamido-3-methylpentanoic acid | Not Available | CHEBI:151108 |

| N-Acetyl-L-allo-isoleucine | (2S,3R)-2-acetamido-3-methylpentanoic acid | Not Available | Not Available |

| N-Acetyl-D-allo-isoleucine | (2R,3S)-2-acetamido-3-methylpentanoic acid | 54831-20-8 | CHEBI:167745 |

Chiral Resolution Techniques

The separation of stereoisomers, known as chiral resolution, is a critical process for obtaining enantiomerically pure compounds. This is essential for studying the specific biological activities and for applications in fields like pharmaceuticals and biotechnology. Various techniques have been developed for the resolution of N-acetylamino acids.

Enzymatic methods are highly valued for producing optically pure amino acids due to their high stereoselectivity. google.com A common strategy is the kinetic resolution of a racemic mixture of N-acetylamino acids using an aminoacylase (B1246476) enzyme (EC 3.5.1.14). google.comunipd.it

Acylase I, for instance, exhibits nearly absolute enantioselectivity for the hydrolysis of N-acyl-L-amino acids, leaving the N-acyl-D-amino acid unreacted. researchgate.net This allows for the separation of the resulting free L-amino acid from the unhydrolyzed N-acetyl-D-amino acid. Enzymes from sources like porcine kidney are effective for straight-chain substrates, while those from the mold Aspergillus oryzae are often optimal for substrates with branched side chains, such as N-Acetylisoleucine. unipd.it

A more advanced and efficient method is dynamic kinetic resolution (DKR). google.comnih.gov This process couples the enantioselective hydrolysis by an aminoacylase with the in-situ racemization of the unreacted N-acetylamino acid. nih.gov An N-acylamino acid racemase (NAAAR) is used to continuously convert the less reactive enantiomer (e.g., the D-form) back into the racemic mixture. google.comacs.org This allows the substrate to be completely converted into the desired enantiomerically pure amino acid, achieving a theoretical yield of up to 100%, a significant improvement over the 50% maximum yield of traditional kinetic resolution. google.comgoogle.comfrontiersin.org

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for the analytical and preparative separation of enantiomers. researchgate.netcat-online.com These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to different retention times.

For N-acetylamino acids, CSPs based on macrocyclic glycopeptides (antibiotics) like teicoplanin and vancomycin (B549263) have proven particularly effective. researchgate.netpsu.edusigmaaldrich.com A teicoplanin-based column, for example, has been successfully used to simultaneously separate racemic amino acids and their N-acetylated counterparts. researchgate.netnih.gov Other CSPs derived from materials such as cyclodextrins and cellulose (B213188) derivatives are also employed for the liquid chromatographic separation of amino acid enantiomers and their derivatives. researchgate.net

| Chiral Stationary Phase (CSP) Type | Examples | Application for N-Acetylamino Acids |

|---|---|---|

| Macrocyclic Glycopeptides | Teicoplanin (e.g., CHIROBIOTIC T), Vancomycin | Effective for direct separation of N-acetylamino acid enantiomers. researchgate.netpsu.edunih.gov |

| Cyclodextrins | β-cyclodextrin | Used as a mobile phase additive or bonded phase for separating amino acid derivatives. researchgate.net |

| Cellulose Derivatives | CHIRALCEL OD-R | A tested CSP for the separation of racemic N-acetyl-amino acids. nih.gov |

An alternative to direct separation on a CSP is the use of chiral derivatizing agents (CDAs). This indirect approach involves reacting the enantiomeric mixture of N-Acetylisoleucine with an enantiomerically pure CDA. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic methods like reversed-phase HPLC. researchgate.netpsu.edursc.org

Several CDAs are available for this purpose. For instance, fluorescent reagents can be used to create diastereomers that are not only separable but also detectable with high sensitivity. psu.edursc.org Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, or FDAA) and its analogues are classic examples of CDAs widely used for determining the stereochemistry of amino acids and their derivatives. jst.go.jpnih.gov Another approach involves using reagents like (S)-anabasine, which rapidly reacts with chiral carboxylic acids to form diastereomeric derivatives that can be sensitively detected by LC-MS/MS. researchgate.net

Stereospecificity in N-Acetylamino Acid Metabolism and Recognition

Biological systems demonstrate a high degree of stereospecificity. The enzymes that metabolize N-acetylamino acids are typically selective for one stereoisomer over others. N-acetylamino acids can be formed through the action of N-acetyltransferases or from the breakdown of N-acetylated proteins. hmdb.cahmdb.ca

The primary enzyme responsible for the hydrolysis of N-acetylated amino acids in the body is aminoacylase I (ACY1). hmdb.cahmdb.ca This enzyme is a cytosolic, zinc-binding enzyme that catalyzes the deacetylation of N-acetyl-L-amino acids to yield a free L-amino acid and acetate. hmdb.ca The stereospecificity of ACY1 is crucial; it preferentially acts on the L-enantiomers, which aligns with the fact that proteins are constructed almost exclusively from L-amino acids. mun.ca Genetic deficiencies in ACY1 lead to a rare metabolic disorder characterized by the accumulation and excretion of various N-acetyl-L-amino acids, including N-acetylisoleucine, in the urine. hmdb.cacaymanchem.com This highlights the enzyme's vital and stereospecific role in the metabolic pathway for recycling acetylated amino acids.

Advanced Analytical Methodologies for N Acetylamino Acids

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of N-acetylamino acids, providing the means to separate these compounds from other structurally similar molecules.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of N-acetylamino acids. However, the application of HPLC with UV-visible spectrophotometric detection for these compounds can be challenging due to their lack of a characteristic absorption maximum, except in the far-UV region (below 215 nm). google.com This can lead to non-specific absorbance from unknown compounds in the sample matrix. google.com To overcome this, derivatization techniques are often employed to enhance detectability. For instance, derivatizing agents like N-(1-pyrenyl)maleimide (NPM) can be used, allowing for fluorescence detection with high sensitivity. psu.edu

Reverse-phase (RP) HPLC methods have been successfully developed for the separation and quantification of N-acetylated amino acids. These methods often utilize C18 columns and mobile phases consisting of an organic solvent like acetonitrile (B52724) and an aqueous component, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. insights.bio Chiral stationary phases (CSPs) in HPLC are particularly useful for separating enantiomers of N-acetylamino acids. researchgate.netscas.co.jp For example, SUMICHIRAL OA-3300 columns have shown effectiveness in the direct separation of acetyl-amino acids. scas.co.jp

The table below summarizes typical HPLC conditions for N-acetylamino acid analysis.

| Parameter | Condition | Reference |

| Column | C18 (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm) | insights.bio |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (4:96 v/v) containing 0.1% TFA | insights.bio |

| Flow Rate | 1.0 ml/min | insights.bio |

| Detection | UV at 212 nm | insights.bio |

| Injection Volume | 20 µl | insights.bio |

| Temperature | 25 °C | insights.bio |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography (GC) requires analytes to be volatile and thermally stable. Since N-acetylamino acids are not sufficiently volatile for direct GC analysis, a derivatization step is necessary. gla.ac.uk A common approach is the conversion of N-acetylamino acids into their more volatile methyl ester derivatives (N-acetyl amino acid methyl esters or NACME). gla.ac.ukucdavis.edu

GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of N-acetylated amino acids in biological samples, such as urine. researchgate.netmdpi.com This technique was instrumental in identifying increased urinary excretion of several N-acetylated amino acids, including N-Acetylisoleucine, in the first diagnosed case of aminoacylase (B1246476) I deficiency. researchgate.net The identification is confirmed by matching the retention times and mass spectra of the trimethylsilyl (B98337) derivatives of the compounds with authentic standards. researchgate.net GC-MS has also been used to distinguish between amino acid enantiomers, although with some limitations for L-isoleucine and D-alloisoleucine. mdpi.com

The following table outlines a typical GC-MS methodology for N-acetylamino acid analysis.

| Step | Description | Reference |

| Derivatization | Conversion to N-acetyl methyl esters (NACME). | ucdavis.edu |

| Injection | Splitless injection at 260 °C. | ucdavis.edu |

| Column | Agilent DB 35 (60 m X 0.32 mm ID, 1.5 µm film thickness). | ucdavis.edu |

| Carrier Gas | Helium at a constant flow rate of 2 mL/min. | ucdavis.edu |

| Temperature Program | Initial temp 70°C (2 min), ramp to 140°C (15°C/min, hold 4 min), ramp to 240°C (12°C/min, hold 5 min), ramp to 255°C (8°C/min, hold 35 min). | ucdavis.edu |

| Detection | Mass Spectrometer (e.g., Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer). | ucdavis.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS) and UPLC-ESI-MS/MS for Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are highly sensitive and specific methods for profiling N-acetylamino acids. creative-proteomics.com These techniques are particularly valuable in metabolomics studies for the simultaneous analysis of a wide range of metabolites. nih.govugr.esnih.gov

UPLC coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) has been used for the quantitative analysis of N-Acetylleucine and N-Acetylisoleucine in human hair. nih.gov The method involves a simple extraction, separation on a C18 column, and detection using multiple reaction monitoring (MRM) in positive ESI mode. nih.gov This approach allows for the complete separation of the structurally similar isomers, N-Acetylleucine and N-Acetylisoleucine. nih.gov A study profiling water-soluble compounds from fungi also utilized UPLC-Orbitrap-MS, where a sodium adduct was detected for acetylleucine (B1630630) and acetylisoleucine. mdpi.com

Below is a summary of a UPLC-ESI-MS/MS method for N-Acetylisoleucine.

| Parameter | Condition | Reference |

| Chromatography | UPLC with a C18 column. | nih.gov |

| Mobile Phase | Isocratic elution with acetonitrile-0.1% formic acid in water:0.1% formic acid (14:86, v/v). | nih.gov |

| Ionization | Electrospray Ionization (ESI) in positive mode. | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). | nih.gov |

| MRM Transition | m/z 174.1→86.1 for N-Acetylisoleucine. | nih.gov |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of molecules like N-Acetylisoleucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the N-Acetylisoleucine molecule.

Spectroscopic data for the methyl ester of N-Acetylisoleucine has been reported. rsc.org

¹H NMR (300 MHz, CDCl₃) : δ = 6.06 (s, 1 H, NH), 4.54 (d, J = 8.7 Hz, J = 4.8 Hz, 1 H, α-CH), 3.67 (s, 3 H, OCH₃), 1.96 (s, 3H, CH₃CO), 1.78 (m, 1 H, β-CH), 1.35 (ddd, J = 7.5 Hz, J = 4.8 Hz , J = 4.8 Hz, 1H, CH₂), 1.12 (m, 1 H, CH₂), 0.85 (s, 3 H, CH₃), 0.82 (s, 3 H, CH₃) ppm. rsc.org

¹³C NMR (75 MHz, CDCl₃) : δ= 172.7, 169.8, 56.4, 51.9, 37.9, 25.2, 23.2, 15.3, 11.5 ppm. rsc.org

Predicted ¹³C NMR spectral data in D₂O is also available in databases. mimedb.org Two-dimensional NMR techniques, such as COSY and HSQC, can be used to further confirm the structure by establishing correlations between protons and carbons. ru.nl

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In N-Acetylisoleucine, characteristic absorption bands would be expected for the N-H bond of the amide, the C=O groups of the carboxylic acid and the amide, and the C-H bonds of the alkyl groups.

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for saturated compounds like N-Acetylisoleucine, as it lacks a significant chromophore that absorbs in the 200-800 nm range. google.com Any observed absorption is typically in the far-UV region, which can be prone to interference. google.com

Advanced Raman and Fluorescence Spectroscopy for N-Acetylamino Acids

Advanced spectroscopic techniques such as Raman and fluorescence spectroscopy are pivotal in the sensitive and specific analysis of N-acetylamino acids, including N-Acetylisoleucine. These methods provide detailed molecular information, often without the need for extensive sample preparation.

Raman Spectroscopy offers a non-destructive, label-free method for analyzing the biochemical composition of samples. acs.org It relies on the inelastic scattering of photons to probe the vibrational modes of molecules, generating a unique "fingerprint" for molecular identification. researchgate.net In the context of N-acetylated compounds, Raman spectroscopy can identify characteristic bands associated with their structure. For instance, studies on N-acetylamino saccharides have identified specific Raman bands for amide I, II, and III modes, as well as C-H bending modes. acs.org Synchrotron-based UV resonance Raman (SR-UVRR) spectroscopy is particularly effective as the excitation wavelength can be finely tuned to match the electronic transitions of the target molecule, enhancing the Raman signal by several orders of magnitude. acs.orgacs.org While challenges in sensitivity compared to mass spectrometry exist, Raman spectroscopy provides simultaneous information on various biomolecules like proteins, lipids, and carbohydrates in a rapid, reagent-free manner. biospec.net Surface-enhanced Raman spectroscopy (SERS) further boosts sensitivity, making it possible to detect molecules at very low concentrations. nih.govnih.gov This technique has been successfully used to detect cell-surface glycans and other biomolecules. acs.org

Fluorescence Spectroscopy is an exceptionally sensitive technique frequently coupled with liquid chromatography for the detection of N-acetylamino acids. Since most amino acids are not naturally fluorescent, pre-column or post-column derivatization with a fluorescent tag is a common strategy. shimadzu.com A variety of fluorescent labeling reagents have been developed for this purpose. researchgate.net

One such method involves derivatizing N-acetylamino acids with 9-anthryldiazomethane (B78999) (ADAM) to form corresponding fluorescent esters. nih.gov These derivatives can be separated by high-performance liquid chromatography (HPLC) and detected with high sensitivity. nih.gov For N-Acetylisoleucine (AcIle), this method yields a detection limit of 5.5 picomoles. nih.gov Another approach utilizes the fluorescent chemosensor europium (III) complexed with anthracene-9-carboxylic acid, which shows enhanced fluorescence intensity upon interaction with N-acetyl amino acids like N-acetyl leucine (B10760876) in various solvents. researchgate.net Other reagents, such as 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DBD-ED) and phanquinone, have also been successfully employed for the fluorescent labeling of related acidic compounds and amino acids for HPLC analysis. nih.govresearchgate.netnih.gov

| Derivatization Reagent | Analyte Class | Detection Method | Excitation (λex) | Emission (λem) | Detection Limit (AcIle) | Reference |

| 9-anthryldiazomethane (ADAM) | N-Acetylamino acids | HPLC-Fluorescence | 365 nm | 412 nm | 5.5 pmol | nih.gov |

| 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DBD-ED) | Carboxylic acids | HPLC-Fluorescence | 450 nm | 560 nm | ~5.0 fmol (for NAA) | nih.govresearchgate.net |

| (R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,1,3-benzoxadiazole | N-Ac-DL-Leu | UPLC-Fluorescence | - | - | - | researchgate.net |

| Phanquinone | Amino acids | HPLC-Fluorescence | - | - | - | nih.gov |

This table summarizes key fluorescent derivatization agents used for the analysis of N-acetylamino acids and related compounds.

Sample Preparation and Derivatization for Analytical Enhancement

Effective sample preparation is critical for the accurate analysis of N-Acetylisoleucine and other N-acetylamino acids from complex biological matrices. The goal is to extract the target analytes, remove interfering substances, and prepare them for instrumental analysis, often through derivatization. creative-proteomics.com

Sample Preparation typically involves several steps, depending on the sample type (e.g., tissues, biofluids, hair). creative-proteomics.com

Protein Removal and Hydrolysis: For proteinaceous samples, acid hydrolysis (e.g., using 6 M HCl at 110-150°C) is employed to liberate individual amino acids. creative-proteomics.comucdavis.edu To analyze free N-acetylamino acids in biological fluids or tissues, proteins that can interfere with the analysis are first removed, commonly by acid precipitation with trichloroacetic acid (TCA) or by ultrafiltration. creative-proteomics.com

Lipid Removal: In high-fat samples, lipids are extracted using organic solvents, such as a mixture of n-hexane and isopropanol, to prevent interference. creative-proteomics.com

Extraction and Clean-up: Solid-phase extraction (SPE) is a widely used technique to clean up samples and isolate analytes. creative-proteomics.com For instance, a micropulverized extraction procedure has been specifically used to extract N-Acetylisoleucine and N-acetyl leucine from human hair samples. nih.gov

Derivatization is the process of chemically modifying an analyte to enhance its properties for analysis, such as increasing volatility for gas chromatography (GC) or adding a chromophore/fluorophore for UV/fluorescence detection in liquid chromatography (LC). shimadzu.comsigmaaldrich.com

For GC Analysis: The polar nature of amino acids necessitates derivatization to make them volatile. sigmaaldrich.com A common two-step procedure involves esterification followed by acetylation. For example, amino acids can be reacted with acidified methanol (B129727) and then acetylated with a mixture of acetic anhydride (B1165640), trimethylamine, and acetone (B3395972) to form N-acetyl amino acid methyl esters suitable for GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS) analysis. ucdavis.edu Isoleucine is amenable to this method. ucdavis.edu Silylation is another popular technique, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace active hydrogens, thus increasing volatility and thermal stability. sigmaaldrich.com

For LC Analysis: While some methods analyze underivatized amino acids, derivatization often improves sensitivity and selectivity. shimadzu.comnih.gov Pre-column derivatization involves reacting the analytes with a labeling reagent before injection into the LC system. shimadzu.com As mentioned previously, reagents like 9-anthryldiazomethane (ADAM) are used to create fluorescent esters of N-acetylamino acids for sensitive HPLC detection. nih.gov Another chemical method involves activating N-acetylamino acids with acetyl chloride, followed by derivatization with ammonium (B1175870) thiocyanate (B1210189) to form their corresponding thiohydantoins for C-terminal protein sequencing analysis. nih.govresearchgate.net

| Derivatization Technique | Reagent(s) | Target Analyte(s) | Analytical Platform | Purpose | Reference |

| Acetylation/Esterification | Acetic anhydride, acidified methanol | Amino acids (including Isoleucine) | GC-C-IRMS | Increase volatility | ucdavis.edu |

| Silylation | MTBSTFA | Amino acids | GC-MS | Increase volatility, improve stability | sigmaaldrich.com |

| Fluorescent Esterification | 9-anthryldiazomethane (ADAM) | N-Acetylamino acids (including AcIle) | HPLC-Fluorescence | Add fluorescent tag for sensitive detection | nih.gov |

| Thiohydantoin Formation | Acetyl chloride, ammonium thiocyanate | N-Acetylamino acids | HPLC | C-terminal sequence analysis | nih.govresearchgate.net |

This table outlines various derivatization methodologies for the analytical enhancement of amino acids and their N-acetylated forms.

Metabolomics Research Methodologies for N-Acetylated Metabolites

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has become a powerful tool for identifying biomarkers and understanding the molecular mechanisms of disease. researchgate.netmdpi.com Both untargeted and targeted metabolomics approaches are employed to investigate the role of N-acetylated metabolites, including N-Acetylisoleucine.

Untargeted Metabolomics aims to capture a broad snapshot of all measurable metabolites in a sample to identify novel compounds or pathways associated with a specific condition. This hypothesis-generating approach has successfully identified N-acetylated compounds as significant. For example, an untargeted metabolomics study of diabetic patients identified N-acetyl asparagine as a potential biomarker associated with QTc interval duration, a key cardiac measurement. mdpi.comresearchgate.net Similarly, metabolome-wide association studies have linked N-acetylated compound profiles in urine to the expression of specific genes. acs.org These studies often rely on high-resolution analytical platforms like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) coupled with liquid chromatography (LC). researchgate.net

Targeted Metabolomics focuses on the precise quantification of specific, known metabolites. creative-proteomics.com This approach offers higher sensitivity and specificity, making it ideal for biomarker validation and detailed pathway analysis. creative-proteomics.com A key example is the development of a targeted ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method to quantify N-Acetylisoleucine and N-acetyl leucine in human hair. nih.gov This study found significantly elevated levels of both compounds in diabetic patients compared to healthy volunteers, suggesting their potential as non-invasive biomarkers for diabetes. researchgate.netnih.gov Another targeted method using hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS was developed for the simultaneous profiling of 40 amino acids and their derivatives, including N-acetyl amino acids, in cell lines. nih.gov These targeted methods often use stable-isotope labeled internal standards to ensure high accuracy and precision. nih.gov

The integration of these metabolomics methodologies provides a comprehensive framework for discovering N-acetylated metabolites and validating their biological significance. Research has demonstrated links between various N-acetylated amino acids and conditions ranging from metabolic disorders to cancer, underscoring the importance of these analytical strategies. nih.govbiocrates.com

| Study Focus | Metabolomics Approach | Key N-Acetylated Metabolite(s) | Analytical Platform | Biological Matrix | Key Finding | Reference |

| Diabetes Biomarker Discovery | Targeted | N-Acetylisoleucine, N-Acetyl leucine | UPLC-MS/MS | Human Hair | Significantly higher levels in diabetic patients. | nih.gov |

| Cardiac Risk in Diabetes | Untargeted | N-Acetyl asparagine | Not specified | Serum | Association with QTc interval duration. | mdpi.comresearchgate.net |

| Gene-Metabolite Association | Untargeted | N-Acetylated compounds (NACs) | 1H NMR Spectroscopy | Urine | Association between NACs and ALMS1 gene expression. | acs.org |

| Cellular Metabolism Profiling | Targeted | N-Acetyl amino acids | UHPLC-MS/MS (HILIC) | Cell Lines | Method for simultaneous quantification of 40 amino acids and derivatives. | nih.gov |

| Herbicide Exposure Monitoring | Targeted | N-acetyl glyphosate (B1671968), N-acetyl AMPA | microLC-MS/MS | Plasma, urine, feed | Sensitive method for quantifying glyphosate and its N-acetylated metabolites. | nih.gov |

This table summarizes significant metabolomics studies focused on the analysis of N-acetylated metabolites.

Biochemical and Metabolic Significance of N Acetylamino Acids Non Clinical Systems

Enzymology of N-Acetylation and Deacetylation

The balance between the addition and removal of acetyl groups from amino acids is a critical regulatory mechanism in cellular biochemistry. This dynamic process is governed by two main classes of enzymes: N-acetyltransferases, which catalyze the acetylation, and hydrolases, such as aminoacylases, which are responsible for deacetylation.

N-terminal acetyltransferases (NATs) are a family of enzymes that facilitate the transfer of an acetyl group from acetyl-CoA to the α-amino group of the N-terminal amino acid of a protein. wikipedia.org This modification is one of the most common protein modifications in eukaryotes. embopress.org The specificity of different NATs is determined by the amino acid sequence at the N-terminus of the substrate protein. embopress.org

The reaction mechanism for NATs is an ordered Bi-Bi reaction. nih.gov This process begins with the binding of acetyl-CoA to the enzyme, which then promotes the binding of the N-terminal of the protein substrate. nih.gov Following this, a direct transfer of the acetyl group to the protein occurs. nih.gov This process is facilitated by one or two residues acting as a general base, which deprotonates the terminal amino group to enhance its nucleophilic attack on the acetyl group of acetyl-CoA. nih.gov

Arylamine N-acetyltransferases (NATs) are another class of acetylating enzymes that play a crucial role in the metabolism of various compounds. nih.gov The catalytic mechanism of these enzymes involves a Cys-His-Asp triad and proceeds via a double displacement ("Ping Pong Bi Bi") mechanism. nih.gov

Aminoacylases are a class of hydrolases that catalyze the deacetylation of N-acyl-L-amino acids, yielding a carboxylate and an L-amino acid. wikipedia.org These enzymes are involved in the recycling of N-acyl-L-amino acids back into their constituent L-amino acids, which can then be utilized for protein synthesis or other metabolic processes. wikipedia.org

The active site of aminoacylase (B1246476) contains zinc, which is crucial for the binding of the N-acyl-L-amino acid substrate. wikipedia.org The binding of the substrate induces a conformational change that brings the enzyme's subunits together, facilitating catalysis. wikipedia.org

Other hydrolases, such as fatty acid amide hydrolase (FAAH), also play a role in the metabolism of N-acyl amino acids. nih.govfrontiersin.org FAAH is an intracellular N-acyl amino acid synthase/hydrolase with a more restricted substrate scope compared to other enzymes like PM20D1. elifesciences.org

Catabolic Pathways and Degradation Processes

The breakdown of N-acetylamino acids is a crucial aspect of amino acid homeostasis. This process can occur through both enzymatic and non-enzymatic pathways, leading to the release of free amino acids and the acetyl group.

The enzymatic hydrolysis of N-acetylamino acids is primarily carried out by aminoacylases. wikipedia.org This reaction is a key step in the catabolism of these compounds, allowing for the recovery of L-amino acids. wikipedia.org In addition to aminoacylases, other enzymes such as N-acylpeptide hydrolase can release N-acetylated amino acids from peptides generated during proteolytic degradation.

The enzyme PM20D1, a bidirectional N-acyl amino acid synthase/hydrolase, is also involved in the hydrolysis of these compounds. elifesciences.org In some tissues, a PM20D1-independent hydrolysis activity has been observed, suggesting the involvement of other enzymes in the degradation of specific N-acyl amino acids. elifesciences.org

N-acetylamino acid conjugates can also be formed through non-enzymatic pathways. mdpi.com Evidence suggests that N-acylated amino acid conjugates found in the urine of individuals with certain inborn errors of metabolism may be of non-enzymatic origin. fao.org These non-enzymatic reactions can be influenced by factors such as pH and temperature. mdpi.com

For instance, N-acetylated amino acid conjugates can be formed non-enzymatically from 2-keto acids and ammonia. mdpi.com The reactive nature of compounds like acetyl-CoA also allows for non-enzymatic acetylation of proteins. nih.gov Similarly, other reactive intermediates such as acetyl phosphate can lead to non-enzymatic lysine acetylation in bacteria. nih.gov

Roles in Intermediary Metabolism (Non-Human)

N-acetylamino acids play significant roles in the intermediary metabolism of various non-human organisms. For example, N-acetylglutamate is an allosteric activator of carbamoyl phosphate synthetase, a key enzyme in the urea cycle. wikipedia.org During periods of increased amino acid catabolism, the levels of N-acetyl-L-glutamate rise, leading to the upregulation of the urea cycle to dispose of excess ammonia. wikipedia.org Conversely, during nutrient deficit, aminoacylase activity increases, leading to the breakdown of N-acetyl-L-glutamate and downregulation of the urea cycle to conserve amino acids. wikipedia.org

In bacteria, N-acylhomoserine lactones, which are structurally related to N-acyl amino acids, function as quorum-sensing molecules. nih.gov Furthermore, N-(17-hydroxylinolenoyl)-L-glutamine acts as an elicitor of plant volatiles in response to caterpillar feeding. nih.gov

Compound Information Table

Participation in Nitrogen Metabolism and Ammonia Detoxification Pathways

N-acetylamino acids play a crucial role in nitrogen metabolism, most notably through the function of N-acetylglutamate (NAG) in the urea cycle, the primary pathway for ammonia detoxification in terrestrial vertebrates. NAG is an essential allosteric activator of carbamoyl phosphate synthetase I (CPS I), the enzyme that catalyzes the first and rate-limiting step of ureagenesis. nih.govmedlink.comnih.gov The synthesis of NAG from glutamate and acetyl-CoA is catalyzed by N-acetylglutamate synthase (NAGS). nih.govplos.org The activity of NAGS and the concentration of NAG are indicators of the cellular amino acid status. medlink.com An excess of free amino acids, resulting from a high-protein diet or protein catabolism, leads to increased glutamate levels, which in turn stimulates NAG synthesis. medlink.com The subsequent activation of CPS I by NAG enhances the capacity of the urea cycle to convert toxic ammonia into urea for excretion. nih.govplos.org This regulatory mechanism is vital for preventing hyperammonemia, a condition with severe neurotoxic effects. nih.gov

The significance of this N-acetylamino acid in nitrogen metabolism is underscored by the clinical consequences of its deficiency. Inherited or secondary deficiencies in NAGS lead to a disruption of the urea cycle, resulting in hyperammonemia. nih.gov While this is a clinical observation, it highlights the fundamental biochemical role of N-acetylglutamate in managing nitrogen waste in non-clinical metabolic systems.

The role of other N-acetylamino acids in direct ammonia detoxification is less defined. However, the acetylation of amino acids can be seen as a broader metabolic strategy for managing and channeling amino acid pools, which are intrinsically linked to nitrogen balance within the cell.

Contributions to Cellular Energy Homeostasis and Acetate Provision

N-acetylamino acids contribute to cellular energy homeostasis through several mechanisms, including the provision of acetate and the modulation of mitochondrial function. A prominent example of acetate provision is the metabolism of N-acetylaspartate (NAA), one of the most abundant amino acid derivatives in the vertebrate brain. frontiersin.orgnih.gov NAA is synthesized in neurons and can be hydrolyzed by aspartoacylase, an enzyme primarily found in oligodendrocytes, to yield aspartate and acetate. frontiersin.orgfrontiersin.org This acetate can then be converted to acetyl-CoA, a central molecule in energy metabolism and a key precursor for lipid synthesis. frontiersin.orgnih.govfrontiersin.org Studies have shown that the acetyl group from NAA is incorporated into lipids, indicating its role as an acetyl donor. nih.gov While its primary role is associated with myelination in the nervous system, this pathway exemplifies how an N-acetylamino acid can serve as a transport and storage form of acetate, which can be utilized for both anabolic processes and energy production. frontiersin.orgfrontiersin.org

Table 1: Effects of N-Acyl Amino Acids on Mitochondrial Respiration in Human Adipocytes

| N-Acyl Amino Acid | Effect on Proton Leak | Effect on Maximal Respiration | Effect on ATP-linked Respiration |

| N-oleoyl-phenylalanine | Significant induction | Reduction | Significant reduction |

| N-oleoyl-leucine | Significant induction | Reduction | Significant reduction |

| N-oleoyl-isoleucine | Significant induction | Reduction | Significant reduction |

| N-oleoyl-lysine | No significant induction | No significant impact | No significant impact |

Data synthesized from studies on human adipocytes. nih.govnih.gov

Biological Roles in Non-Mammalian Organisms and Models

Microbial Metabolism of N-Acetylamino Acids

In many microorganisms, N-acetylamino acids are key intermediates in biosynthetic pathways. For instance, N-acetylglutamate is the first committed intermediate in the de novo biosynthesis of arginine in numerous bacteria and lower eukaryotes. nih.gov The enzyme N-acetylglutamate synthase (NAGS), which produces NAG, is subject to feedback inhibition by arginine in these organisms, a classic regulatory mechanism to control the production of this essential amino acid. nih.gov

Bacteria also possess a diverse array of N-acetyltransferases (NATs) that can acetylate a wide range of substrates, including amino acids. nih.gov These enzymes, which belong to the GCN5-related N-acetyltransferase (GNAT) superfamily, transfer an acetyl group from acetyl-CoA to their substrates. nih.gov The substrate specificity of these enzymes can be quite broad, and their physiological roles are varied. In some cases, N-acetylation of amino acids or their analogs may serve as a detoxification mechanism. For example, some bacteria can acetylate toxic amino acid analogs, rendering them harmless. mdpi.com N-acetylcysteine (NAC) has also been shown to have the ability to destroy bacterial biofilms, suggesting a role for N-acetylated amino acids in inter-microbial interactions and pathogenesis. nih.gov

N-Acetylation in Plant Biochemistry and Development

N-acetylation is a widespread and crucial modification in plants, primarily occurring as N-terminal acetylation (NTA) of proteins. nih.govoup.com This co- or post-translational modification is catalyzed by N-terminal acetyltransferases (NATs) and affects a large portion of the plant proteome. nih.govplantae.orgplantae.org NTA plays a significant role in regulating protein stability, function, and localization. oup.complantae.org For instance, the N-terminal acetylome in plants is dynamic and can be altered in response to hormonal signals and environmental cues, suggesting its importance in coordinating plant development and stress responses. oup.comnih.gov The acetylation status of certain proteins can mark them for degradation, indicating that NTA is a key component of protein turnover regulation. nih.gov

Similar to microbes, N-acetylglutamate is also an essential intermediate in the biosynthesis of arginine in plants. nih.gov The regulation of NAGS in plants, as in microorganisms, involves feedback inhibition by arginine, ensuring tight control over this metabolic pathway. nih.gov Furthermore, the application of N-acetylcysteine has been shown to mitigate the toxic effects of heavy metals like arsenic in plants, suggesting a role for N-acetylamino acids in abiotic stress tolerance. nih.gov

Table 2: Functions of N-Terminal Acetylation (NTA) in Plants

| Biological Process | Role of NTA | Key Proteins/Pathways Involved |

| Protein Stability | Can act as a degradation signal (N-degron) or protect from degradation. | N-end rule pathway |

| Stress Response | The N-terminal acetylome is dynamic and responds to phytohormones and environmental stress. | Abscisic acid (ABA) signaling, pathogen response (e.g., SNC1 protein) |

| Development | Essential for normal plant growth, fertility, and development. | N-terminal acetyltransferases (NATs) like NAA50 |

| Protein Localization | Can influence the subcellular targeting of proteins. | Not fully elucidated |

Information compiled from reviews on N-terminal acetylation in plants. nih.govoup.complantae.org

Roles in Invertebrate Systems and Insect Physiology

In invertebrates, particularly insects, N-acetylation of amino acids and their derivatives is a key physiological process. Insects possess enzymes called arylalkylamine N-acyltransferases (AANATs) that catalyze the N-acetylation of various aromatic amines, including derivatives of amino acids. frontiersin.orgresearchgate.netnih.govnih.gov A primary role of these enzymes is in the sclerotization (hardening) of the insect cuticle, where N-acetyldopamine is a crucial precursor. frontiersin.orgresearchgate.net

Beyond cuticle formation, insect AANATs have broad substrate specificity and are involved in the metabolism of neurotransmitters and other biogenic amines, many of which are derived from amino acids. frontiersin.orgnih.gov By N-acetylating these molecules, insects can regulate their activity and facilitate their clearance. frontiersin.orgnih.gov Insects express multiple AANAT isoforms, each with potentially distinct physiological roles, in contrast to the single AANAT found in mammals. frontiersin.orgnih.gov This diversity highlights the importance of N-acetylation in insect physiology.

Furthermore, N-acyl amino acids have been identified as signaling molecules in insects. For example, N-oleoylglycine has been detected in Drosophila melanogaster and is thought to be involved in the regulation of energy homeostasis, similar to its proposed role in mammals. The presence of these molecules suggests that N-acetylamino acids and related compounds have conserved signaling functions across different animal phyla.

Molecular Interactions and Mechanistic Studies of N Acetylamino Acids

Enzyme-Substrate Binding and Catalytic Mechanisms

N-Acetylisoleucine, as an N-acetylated amino acid (NAAA), is involved in various enzymatic processes. The binding of N-acetylamino acids to enzymes and the subsequent catalytic mechanisms are crucial for their metabolic fate. Enzymes such as aminoacylases and N-acetyltransferases (NATs) play significant roles in the metabolism of these compounds. hmdb.ca

The interaction between an enzyme and its substrate, like N-acetylisoleucine, is often described by two models: the "lock and key" model and the "induced fit" model. The lock and key model suggests a high degree of pre-existing complementarity between the enzyme's active site and the substrate. youtube.com In contrast, the induced fit model proposes that the initial binding of the substrate induces a conformational change in the enzyme, leading to a tighter and more optimal fit for catalysis. youtube.com This induced fit is considered the tightest binding state, corresponding to the transition state of the reaction. youtube.com

N-acetyltransferases (NATs) catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of proteins or amino acids. researchgate.netnih.gov The catalytic mechanism of NATs generally follows a ping-pong bi-bi mechanism, involving a conserved Cys-His-Asp catalytic triad. nih.gov The process begins with the acetylation of the enzyme, where a thiolate-imidazolium ion pair in the active site facilitates the transfer of the acetyl group from acetyl-CoA to a cysteine residue, forming an acetylated enzyme intermediate. nih.gov Subsequently, the acetyl group is transferred from the enzyme to the amino group of the substrate, in this case, isoleucine, to form N-acetylisoleucine. hmdb.ca

Conversely, enzymes like aminoacylase (B1246476) I (ACY1) catalyze the hydrolysis of N-acetylamino acids to yield a free amino acid and acetate. hmdb.ca ACY1 is a zinc-binding enzyme, and its catalytic activity is crucial for the deacetylation of N-acetylated amino acids. hmdb.ca Deficiencies in this enzyme can lead to the accumulation of N-acetylamino acids. hmdb.ca

The specificity of these enzymes is a key aspect of their function. For instance, different NATs exhibit specificity for different N-terminal residues of target proteins. hmdb.ca This specificity ensures that acetylation occurs at the correct protein targets, thereby regulating their function appropriately. nih.gov

| Enzyme Family | General Function | Relevance to N-Acetylisoleucine |

| N-Acetyltransferases (NATs) | Catalyze the transfer of an acetyl group from acetyl-CoA to the α-amino group of proteins or amino acids. researchgate.netnih.gov | Involved in the synthesis of N-acetylisoleucine from L-isoleucine and acetyl-CoA. hmdb.ca |

| Aminoacylases (e.g., ACY1) | Catalyze the hydrolysis of N-acetylated amino acids to yield a free amino acid and acetate. hmdb.ca | Responsible for the degradation of N-acetylisoleucine back to L-isoleucine. hmdb.ca |

| N-acylpeptide hydrolase | Releases N-acetylated amino acids from peptides generated by proteolytic degradation. hmdb.ca | Can generate N-acetylisoleucine from the breakdown of N-terminally acetylated proteins. hmdb.ca |

Interactions with Other Biomolecules (In Vitro and Theoretical)

Coordination Chemistry with Metal Ions and Ligands

N-acetylisoleucine, like other amino acid derivatives, can coordinate with metal ions to form metal complexes. jocpr.com The coordination typically occurs through the carboxylate oxygen and the amide nitrogen atoms, acting as a bidentate ligand to form a stable five-membered chelate ring with the metal ion. jocpr.comwikipedia.org The formation of these complexes can influence the chemical and physical properties of both the N-acetylisoleucine molecule and the metal ion. semanticscholar.org

Studies on similar N-acetylated amino acids, such as N-acetyl-L-cysteine (NAC), have shown that they can form stable complexes with various divalent metal ions including Ni(II), Cu(II), and Zn(II). semanticscholar.org Theoretical calculations have been employed to investigate the effects of metal coordination on the structural features of the N-acetylamino acid. semanticscholar.org These studies indicate that metal ion binding can modify the backbone structure and the geometry around the α-carbon atom of the ligand. semanticscholar.org

The interaction between N-acetylamino acids and metal ions is significant in biological systems, as metal ions are essential for the function of many enzymes and proteins. nih.gov The ability of N-acetylisoleucine to chelate metal ions could modulate the activity of metalloenzymes or influence the transport and bioavailability of essential trace metals.

| Metal Ion | Potential Coordination Sites on N-Acetylisoleucine | Significance |

| Divalent Cations (e.g., Zn²⁺, Cu²⁺, Ni²⁺) | Carboxylate oxygen, Amide nitrogen | Formation of stable chelate complexes, potential modulation of metalloenzyme activity, and influence on metal ion bioavailability. jocpr.comwikipedia.orgsemanticscholar.org |

| Trivalent Cations | Carboxylate oxygen, Amide nitrogen | Similar to divalent cations, with potential for different coordination geometries and stability constants. |

Molecular Recognition for Biosensing Applications

Molecular recognition is a fundamental principle in the development of biosensors, which are analytical devices that combine a biological recognition element with a transducer. dtic.mil N-acetylisoleucine and other N-acetylated amino acids can serve as or be recognized by molecular recognition elements in biosensor design. core.ac.uk The specific binding of a target analyte to a recognition element, such as an antibody, enzyme, or aptamer, generates a signal that can be measured. dtic.milnih.gov

For example, biosensors can be designed to detect specific N-acetylated amino acids, which may serve as biomarkers for certain diseases. Recently, N-acetyl leucine (B10760876) and N-acetylisoleucine were identified in the hair of diabetic patients, suggesting their potential as biomarkers for diabetes. nih.gov A highly sensitive method using ultra-performance liquid chromatography with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) has been developed for their quantification in human hair. nih.gov

The development of biosensors for N-acetylisoleucine could involve the use of enzymes that specifically metabolize it, antibodies that bind to it with high affinity, or synthetic receptors designed to recognize its unique structural features. The specificity of the molecular recognition event is crucial for the accuracy and reliability of the biosensor. mdpi.com

Influence on Protein Structure and Dynamics (General N-Acetylation)

N-terminal acetylation, the addition of an acetyl group to the N-terminal amino group of a protein, is a widespread post-translational modification in eukaryotes, affecting over 80% of human proteins. nih.govcreative-proteomics.com This modification, which can involve isoleucine at the N-terminus, has profound effects on protein structure, stability, and function. researchgate.netnih.gov

The addition of the acetyl group neutralizes the positive charge of the N-terminal amino group at physiological pH, altering the protein's surface charge distribution and hydrophobicity. nih.govcreative-proteomics.com These changes can influence protein folding, stability against proteolytic degradation, and interactions with other proteins and biomolecules. nih.govcreative-proteomics.comresearchgate.net For instance, N-terminal acetylation can create or block binding sites for other proteins, thereby modulating protein-protein interactions and the formation of protein complexes. nih.govcreative-proteomics.com

Furthermore, N-terminal acetylation can play a role in protein localization, directing proteins to specific subcellular compartments. nih.govresearchgate.net It can also act as a degradation signal, marking proteins for turnover by the proteasome. researchgate.net The diverse functional consequences of N-terminal acetylation highlight its importance as a key regulatory mechanism in cellular processes. nih.govcreative-proteomics.com

Computational and Theoretical Modeling Approaches

Molecular Dynamics and Docking Simulations

Computational methods such as molecular dynamics (MD) simulations and molecular docking are powerful tools for studying the behavior of molecules like N-acetylisoleucine at an atomic level. nih.govmdpi.comyoutube.com These techniques provide insights into the conformational dynamics, intermolecular interactions, and binding affinities of N-acetylamino acids with biological macromolecules. nih.govnih.gov

Molecular dynamics simulations can be used to explore the conformational landscape of N-acetylisoleucine and its interactions with solvent molecules and other solutes. nih.govanu.edu.au For instance, a conformational study of N-acetyl-L-isoleucine-N-methylamide using ab initio calculations revealed significant molecular flexibility and distinct conformational behavior compared to amino acids with shorter side chains, which was attributed to side-chain/backbone interactions. researchgate.net Another study employed density functional theory (DFT) and isodensity polarizable continuum model (IPCM) calculations to conduct an exhaustive electronic and solvent effect study on N-acetyl-L-isoleucine-N-methylamide. conicet.gov.ar

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to study enzyme-substrate interactions and to design new drug candidates. mdpi.comchemrxiv.org Docking simulations of N-acetylisoleucine with the active sites of relevant enzymes, such as aminoacylases or N-acetyltransferases, can help to elucidate the specific molecular interactions that govern substrate recognition and binding. nih.govnih.gov For example, docking studies with N-acetylcysteine have revealed its binding modes with proteins like bovine serum albumin and SARS-CoV-2 protease. nih.govchemrxiv.org

| Computational Method | Application to N-Acetylisoleucine | Key Insights |

| Molecular Dynamics (MD) Simulations | Studying conformational changes and interactions with the surrounding environment (e.g., water, proteins). nih.govanu.edu.au | Provides information on the dynamic behavior, stability of different conformations, and the nature of intermolecular forces. mdpi.comresearchgate.net |

| Molecular Docking | Predicting the binding mode and affinity of N-acetylisoleucine to the active site of enzymes or receptor binding pockets. nih.govmdpi.com | Elucidates key amino acid residues involved in binding, hydrogen bonding patterns, and hydrophobic interactions. nih.govchemrxiv.org |

| Quantum Mechanics (QM) Calculations | Investigating the electronic structure, reaction mechanisms, and spectroscopic properties of N-acetylisoleucine. conicet.gov.ar | Provides detailed information on bond energies, charge distribution, and transition states of chemical reactions. researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful computational lens to probe the electronic structure and inherent reactivity of N-acetylamino acids like N-Acetylisoleucine. These theoretical methods, particularly Density Functional Theory (DFT), allow for a detailed examination of molecular properties that govern chemical behavior.

In practice, a computational study would begin with the geometry optimization of the N-Acetylisoleucine molecule, often using a basis set such as 6-31G(d), to find its most stable three-dimensional conformation. Current time information in Edmonton, CA.researchgate.net From this optimized structure, key electronic and reactivity parameters can be calculated. A fundamental aspect of this analysis involves the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's capacity to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity; a larger gap generally implies higher stability. semanticscholar.org

Another significant output is the Molecular Electrostatic Potential (MEP) map. The MEP surface provides a visual representation of the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how N-Acetylisoleucine might interact with biological receptors or enzymes, as electrostatic interactions often guide molecular recognition. simulations-plus.com

From the HOMO and LUMO energies, global reactivity descriptors can be derived. These include electronegativity (χ), which measures the tendency to attract electrons, and chemical hardness (η), which quantifies the resistance to a change in electron distribution. The reciprocal of hardness is known as global softness (S), which provides another measure of the molecule's reactivity. semanticscholar.org

| Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. A higher energy value suggests a greater tendency to donate electrons. |

| LUMO Energy | Represents the electron-accepting ability. A lower energy value indicates a greater propensity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | A measure of chemical reactivity and kinetic stability. A larger gap correlates with higher stability and lower reactivity. |

| Electronegativity (χ) | Describes the molecule's overall ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | Quantifies the resistance of the molecule to deformation or change in its electron cloud. |

| Global Softness (S) | The reciprocal of chemical hardness, indicating the molecule's polarizability and reactivity. |

| This table is illustrative, showing the types of parameters calculated. Specific values depend on the computational method and basis set employed. |

In Silico Prediction of Biochemical Fates

In silico tools provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a chemical compound, offering valuable insights into its likely biochemical fate within a biological system. researchgate.netexpasy.org These predictions are generated by computational models that have been trained on large datasets of experimentally determined properties. nih.gov

Using a predictive model based on graph-based signatures, such as pkCSM, a comprehensive ADMET profile for N-Acetylisoleucine can be generated from its chemical structure. uq.edu.ausemanticscholar.org These predictions can guide further experimental studies and help anticipate a compound's behavior in a living organism.

Absorption: This aspect concerns the ability of the compound to enter the bloodstream from the site of administration. Key predicted parameters include water solubility, intestinal absorption, and permeability through biological barriers like the Caco-2 cell line model. frontiersin.org